molecular formula C17H13F4N3O B11264973 4-fluoro-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide

4-fluoro-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide

Cat. No.: B11264973
M. Wt: 351.30 g/mol
InChI Key: HBVKWWKPNRLZMX-UHFFFAOYSA-N
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Description

4-FLUORO-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}BENZAMIDE is a synthetic organic compound that features a fluorinated benzamide structure. The presence of fluorine atoms and a benzodiazole moiety makes it a compound of interest in various fields, including medicinal chemistry and materials science. The trifluoromethyl group is known for its ability to enhance the biological activity and metabolic stability of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Coupling with Fluorobenzamide: The final step involves coupling the benzodiazole derivative with 4-fluorobenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

4-FLUORO-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound’s fluorinated structure enhances its potential as a drug candidate due to improved metabolic stability and bioavailability.

    Biological Studies: It can be used as a probe to study biological pathways involving benzodiazole derivatives.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The benzodiazole moiety is known to interact with various proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-FLUORO-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}BENZAMIDE: is similar to other fluorinated benzamides and benzodiazole derivatives.

    Trifluoromethylbenzamides: Compounds with similar trifluoromethyl groups but different core structures.

    Benzodiazole Derivatives: Compounds with variations in the benzodiazole ring or substituents.

Uniqueness

The uniqueness of 4-FLUORO-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}BENZAMIDE lies in its combined features of fluorination and benzodiazole structure, which confer enhanced biological activity and stability compared to non-fluorinated or non-benzodiazole analogs.

Properties

Molecular Formula

C17H13F4N3O

Molecular Weight

351.30 g/mol

IUPAC Name

4-fluoro-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]benzamide

InChI

InChI=1S/C17H13F4N3O/c18-12-7-5-11(6-8-12)15(25)22-9-10-24-14-4-2-1-3-13(14)23-16(24)17(19,20)21/h1-8H,9-10H2,(H,22,25)

InChI Key

HBVKWWKPNRLZMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCNC(=O)C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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